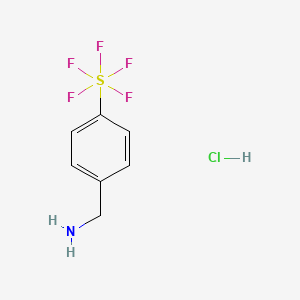

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride” is a chemical compound that contains a pentafluorosulfanyl group (SF5). This group is often surrounded by hydrogen or other fluorine atoms . The SF5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions .

Synthesis Analysis

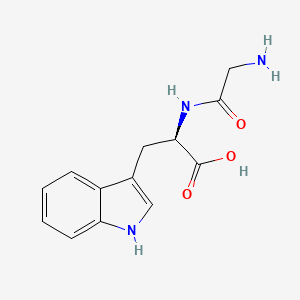

The incorporation of the SF5 group onto model amino acids has been achieved using commercially available synthons substituted with this group . This work investigates the influence of the SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development .Molecular Structure Analysis

The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .Chemical Reactions Analysis

The SF5 group influences a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, namely, amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical And Chemical Properties Analysis

The SF5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . Regarding steric demand, the SF5 group occupies a volume (49.2 cm3 mol−1), 1.5-fold that of the CF3 group and only slightly smaller than that of the tert-butyl group .Applications De Recherche Scientifique

Pharmaceuticals and Medicinal Chemistry

Insecticidal Activity: Among newly synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide (4d) exhibits high insecticidal activity. It not only targets pests effectively but also demonstrates excellent selectivity towards insects. Additionally, it possesses good water solubility and log P values .

Potential Drug Development: The incorporation of the pentafluorosulfanyl (SF5) group into bioactive molecules can significantly impact their properties. Researchers are exploring how this group influences electrostatic interactions, hydrogen bonding, and pharmacokinetic properties. As a relatively new fluorinated building block, SF5 offers exciting possibilities for novel drug candidates .

Materials Science and Organic Synthesis

In materials science, PFSPA HCl finds applications in:

Bioconjugation Strategies: The SF5 group’s presence can impact common synthetic transformations, such as amide coupling and reductive processes. Scientists are exploring how PFSPA HCl can be incorporated into bioconjugates and other functional materials .

Environmental Chemistry and Fate

Understanding the environmental fate of PFSPA HCl is crucial. Researchers investigate its degradation pathways, persistence, and potential impact on ecosystems.

Orientations Futures

The SF5 group’s unique physicochemical parameters have resulted in its application within several fields, particularly medicinal chemistry as a CF3 alternative, affording numerous SF5 drug analogues with improved biological activities . Furthermore, the SF5 group, when incorporated on para- and meta-substituted nitroarenes, is capable of undergoing [18F]\[19F] radioisotopic exchange, suggesting its potential as a stable [18F]F radiosynthon for application in Positron Emission Tomography .

Mécanisme D'action

Target of Action

The pentafluorosulfanyl (sf5) group has been incorporated onto model amino acids , suggesting potential interactions with protein targets.

Mode of Action

The SF5 group demonstrates high chemical stability and is resistant to hydrolysis under both strong acidic and basic conditions . It also exerts a strong inductive electron-withdrawing effect , which could influence its interaction with targets.

Biochemical Pathways

The sf5 group’s unique physicochemical parameters have resulted in its application within several fields, particularly medicinal chemistry .

Pharmacokinetics

The sf5 group is known to be highly lipophilic , which could potentially enhance the compound’s bioavailability.

Result of Action

The sf5 group has been used in the design of biologically active compounds, affording numerous sf5 drug analogues with improved biological activities .

Action Environment

The action of (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride can be influenced by environmental factors. For instance, precise temperature regimes are important for successful reactions, as the SF5 group acts as a competent leaving group at temperatures above -40 °C . Additionally, the SF5 group demonstrates high chemical stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments .

Propriétés

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NS.ClH/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICOMKDAYSVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(F)(F)(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)

![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)